

Application Notes and Protocols for PNR-7-02 in Cell Culture Experiments

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Compound of Interest

Compound Name: PNR-7-02

Cat. No.: B15565645

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Introduction

PNR-7-02 is a small-molecule inhibitor of human DNA polymerase η (hpol η), a key enzyme involved in translesion DNA synthesis (TLS).[1][2] TLS allows cells to tolerate DNA damage, and its inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents. **PNR-7-02** has been shown to potentiate the cytotoxic effects of cisplatin in cancer cells, particularly those proficient in hpol η . [1][3] These application notes provide detailed protocols for utilizing **PNR-7-02** in cell culture experiments to study its synergistic effects with cisplatin.

Mechanism of Action

PNR-7-02 functions as a partial competitive inhibitor of hpol η . [1] It binds to the "little finger" domain of the polymerase, which interferes with the proper orientation of the DNA template and subsequently inhibits DNA synthesis. This inhibition of hpol η prevents the bypass of cisplatin-induced DNA adducts, leading to increased DNA damage, replication stress, and ultimately, enhanced cell death in cancer cells.

Data Presentation

PNR-7-02 Inhibitory Activity

Target Polymerase	IC50 Value (μM)	Notes
Human DNA Polymerase η (hpol η)	8 (7–9)	PNR-7-02 exhibits 5–10-fold specificity for hpol η over replicative polymerases.
Human Rev1	8 (6–11)	Similar potency to hpol η inhibition.
Human DNA Polymerase λ (hpol λ)	22 (18–26)	
Human DNA Polymerase κ (hpol κ)	21 (19–23)	

Synergistic Effects of PNR-7-02 with Cisplatin

Cell Line	PNR-7-02 Concentration (μM)	Cisplatin Concentration Range (μM)	Combination Index (CI)	Outcome
HAP-1 (hpol η- proficient)	0.1	0–100	0.6	Synergistic increase in cisplatin toxicity.
HAP-1 (hpol η- proficient)	1	0–100	0.4	Strong synergistic increase in cisplatin toxicity.
OVCAR3 (ovarian cancer)	Not specified	Not specified	0.4	Synergistic cytotoxicity with cisplatin.
HAP-1 (hpol η- deficient)	0.1	Not specified	1.02	No significant synergy.
HAP-1 (hpol η- deficient)	1	Not specified	0.90	Minimal effect, suggesting target-dependent synergy.

Experimental Protocols

Protocol 1: Co-treatment of Cancer Cells with PNR-7-02 and Cisplatin to Assess Cell Viability

This protocol details the methodology for evaluating the synergistic cytotoxic effects of **PNR-7-02** and cisplatin on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HAP-1, OVCAR3)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **PNR-7-02** (stock solution in DMSO)
- Cisplatin (stock solution in a suitable solvent)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue)
- Plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
- Drug Treatment:

- Prepare serial dilutions of cisplatin in complete medium.
- Prepare solutions of **PNR-7-02** in complete medium at final desired concentrations (e.g., 0.1 μ M and 1 μ M).
- On the following day, carefully remove the medium from the wells.
- Add 100 μ L of the prepared drug solutions to the respective wells. Include wells for untreated controls, cisplatin only, **PNR-7-02** only, and the combination treatment.
- Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Cell Viability Assay:
 - After the 48-hour incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (e.g., 1-4 hours for MTT).
 - Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the untreated control.
 - Plot dose-response curves for cisplatin alone and in combination with **PNR-7-02**.
 - Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Detection of DNA Damage (γ H2AX Formation) by Immunofluorescence

This protocol describes how to assess the potentiation of cisplatin-induced DNA damage by **PNR-7-02** through the detection of γ H2AX foci.

Materials:

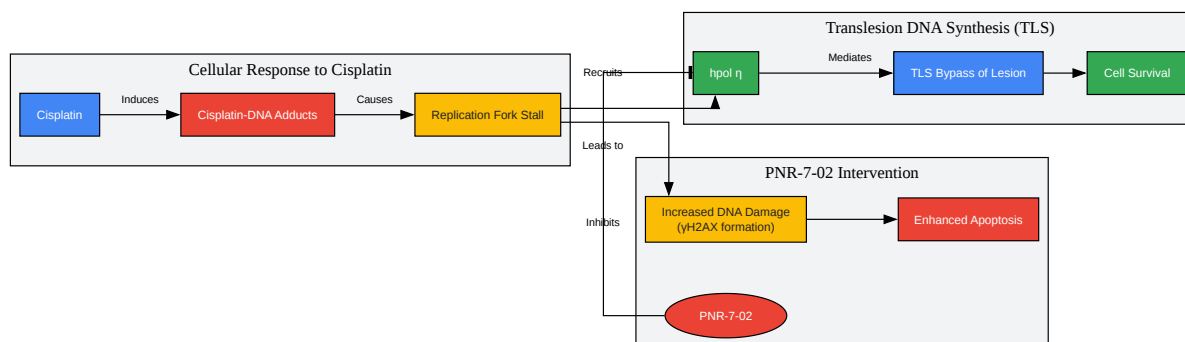
- Cancer cell line of interest
- Complete cell culture medium
- **PNR-7-02**
- Cisplatin
- Glass coverslips in 24-well plates
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against γ H2AX
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Fluorescence microscope

Procedure:

- Cell Seeding and Treatment:
 - Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
 - Treat the cells with cisplatin, **PNR-7-02**, or a combination of both for the desired time (e.g., 24-48 hours). Include an untreated control.
- Cell Fixation and Permeabilization:
 - After treatment, wash the cells twice with PBS.

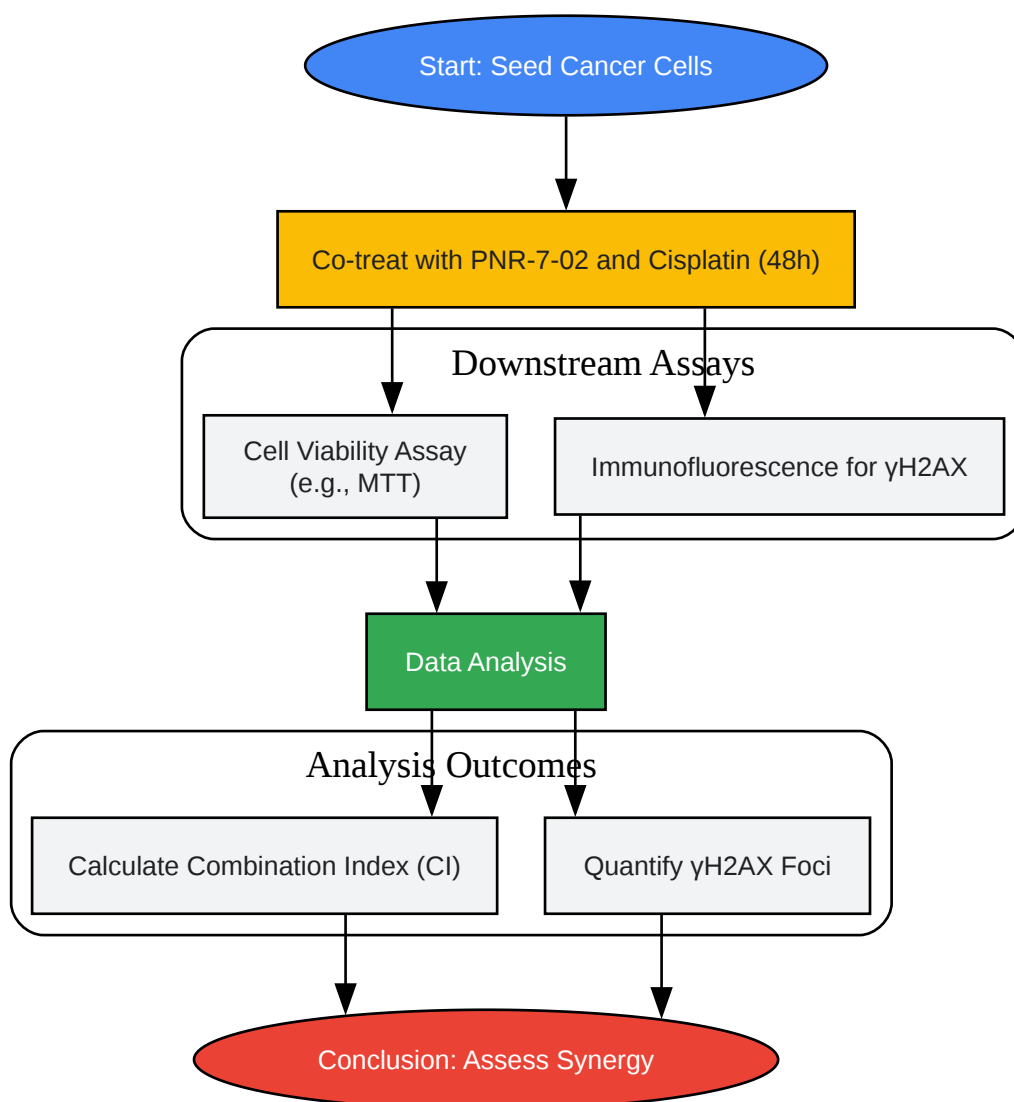
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Immunostaining:
 - Block the cells with blocking buffer for 1 hour at room temperature.
 - Incubate the cells with the primary anti- γ H2AX antibody diluted in blocking buffer overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Counterstain the nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips on microscope slides using an anti-fade mounting medium.
 - Visualize and capture images using a fluorescence microscope.
- Analysis:
 - Quantify the number and intensity of γ H2AX foci per nucleus in multiple fields of view for each treatment condition. An increase in γ H2AX foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.

Visualizations



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Caption: **PNR-7-02** inhibits hpol η , enhancing cisplatin-induced DNA damage.



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Caption: Workflow for assessing **PNR-7-02** and cisplatin synergy.

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References

- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
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